1-Ethynyl-2-(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-2-(trifluoromethyl)benzene is a chemical compound that features a benzene ring substituted with an ethynyl group and a trifluoromethyl group. This structure is of interest due to its potential applications in the synthesis of complex molecules and materials, as well as its role in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 1-Ethynyl-2-(trifluoromethyl)benzene often involves cross-coupling reactions, such as the Sonogashira coupling, which is a palladium-catalyzed reaction used to couple terminal alkynes with aryl or vinyl halides. For example, the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene involves a trifunctional monomer that can be used for the synthesis of cross-linked polymers, indicating the potential for creating a variety of substituted benzene derivatives through similar synthetic strategies .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-bis(2-pyridylethynyl)benzene, has been characterized by X-ray crystallography. These structures often exhibit planarity and can form complexes with metals like silver and palladium, which suggests that 1-Ethynyl-2-(trifluoromethyl)benzene could also form similar complexes due to the presence of the ethynyl group .
Chemical Reactions Analysis
1-Ethynyl-2-(trifluoromethyl)benzene can participate in various chemical reactions. For instance, the presence of the ethynyl group allows for reactions such as cyclotrimerization, as suggested by the proximity of ethynyl groups in the crystal structure of related compounds . Additionally, the trifluoromethyl group can influence the reactivity and selectivity of the compound in reactions, as seen in the use of trifluoromethanesulfonic acid as a catalyst for the ethylation of benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethynyl-2-(trifluoromethyl)benzene can be inferred from related compounds. For example, the photophysical properties of 1,4-bis(9-ethynylanthracenyl)benzene show high fluorescence quantum yield and lifetime, suggesting that the ethynyl group can significantly impact the optical properties of the molecule . The electrochemical properties of similar compounds, such as those with tetrakis(ethynyl)pyrenes functionalized with 1-(trifluoromethyl)benzene, reveal that the substitution pattern and the presence of electron-donating or electron-withdrawing groups can affect redox peak reversibility .
Scientific Research Applications
Sensors for Explosives : An organometallic building block incorporating Pt-ethynyl functionality, related to 1-Ethynyl-2-(trifluoromethyl)benzene, was synthesized and used to create nanoscopic cages. These cages exhibit fluorescence quenching upon addition of picric acid, a common constituent of many explosives, making them promising selective sensors with potential for infield applications (Samanta & Mukherjee, 2013).
Modification of Graphitic Surfaces : Azide-modified graphitic surfaces underwent "click" reactions with 1-ethynyl-2-(trifluoromethyl)benzene, demonstrating its utility in modifying surface properties. This approach has applications in various chemical processes and material sciences (Devadoss & Chidsey, 2007).
Photophysical and Electrochemical Studies : A series of tetrakis(ethynyl)pyrenes functionalized with 1-ethynyl-2-(trifluoromethyl)benzene demonstrated enhanced charge transfer properties. These compounds have potential applications in designing new electrogenerated chemiluminescence (ECL)-active materials, where their radical stability can improve ECL efficiency (Lee, Pradhan, No, & Kim, 2012).
Assembly of Nanowires : A benzene core derivatized biaxially with four ethynyl-biphenyls, related to 1-Ethynyl-2-(trifluoromethyl)benzene, was used in the successful assembly of conjugated 1D nanowires. This showcases the compound's potential in nanotechnology and materials science (Lee, Wu, Hsu, Chen, Hsu, & Chen, 2014).
Liquid Extraction Processes : In a study related to separation technologies, a compound similar to 1-Ethynyl-2-(trifluoromethyl)benzene was used to demonstrate the selective removal of benzene from its mixtures with alkanes. This illustrates its potential use in industrial separation processes (Arce, Earle, Rodríguez, & Seddon, 2007).
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZKONVIIMFOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96504-22-2 | |
Record name | Benzene, 1-ethynyl-2-(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96504-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70399317 | |
Record name | 1-ethynyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-(trifluoromethyl)benzene | |
CAS RN |
704-41-6 | |
Record name | 1-ethynyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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